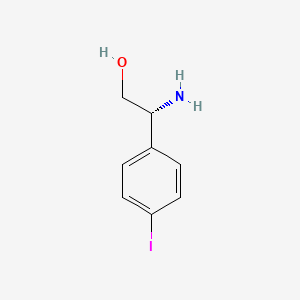
(R)-beta-Amino-4-iodobenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-beta-Amino-4-iodobenzeneethanol is an organic compound that features an amino group, an iodine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-beta-Amino-4-iodobenzeneethanol typically involves the following steps:
Starting Material: The synthesis often begins with 4-iodobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines under specific conditions.
Industrial Production Methods
In industrial settings, the production of ®-beta-Amino-4-iodobenzeneethanol may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-beta-Amino-4-iodobenzeneethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-iodobenzaldehyde.
Reduction: Formation of 4-aminobenzeneethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
®-beta-Amino-4-iodobenzeneethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-beta-Amino-4-iodobenzeneethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The hydroxyl group can also enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-beta-Amino-4-bromobenzeneethanol: Similar structure but with a bromine atom instead of iodine.
®-beta-Amino-4-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of iodine.
®-beta-Amino-4-fluorobenzeneethanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
®-beta-Amino-4-iodobenzeneethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFQBVHODUUDIQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
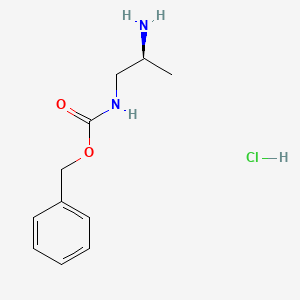
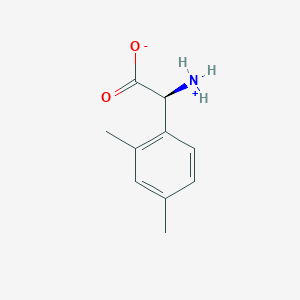
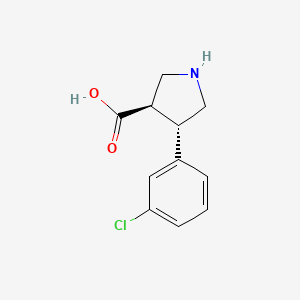
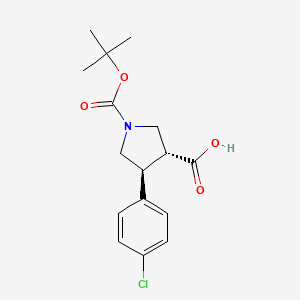

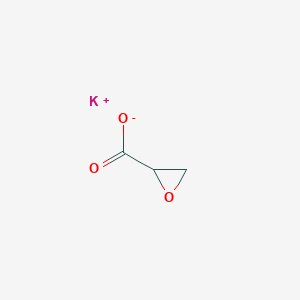
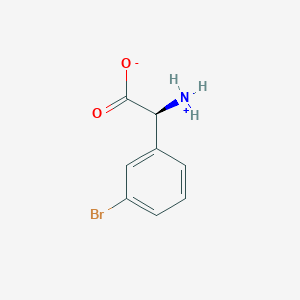
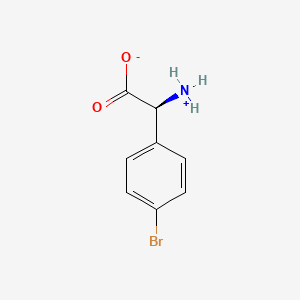
![(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B7896794.png)
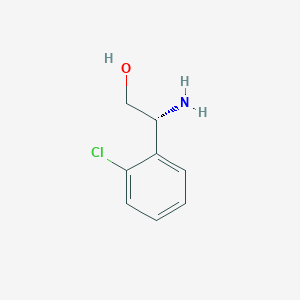
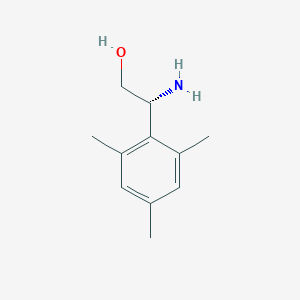
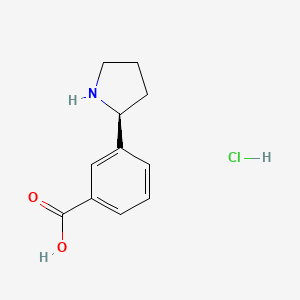
![(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid](/img/structure/B7896830.png)

